molecular formula C12H16O3 B3186349 Ethyl 4-isopropoxybenzoate CAS No. 122488-52-2

Ethyl 4-isopropoxybenzoate

Cat. No.: B3186349
CAS No.: 122488-52-2
M. Wt: 208.25 g/mol
InChI Key: OKWWGIURLYRQCW-UHFFFAOYSA-N
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Description

Ethyl 4-isopropoxybenzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the hydroxyl group is replaced by an isopropoxy group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-isopropoxybenzoate can be synthesized through several methods. One common method involves the esterification of 4-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 4-hydroxybenzoic acid with isopropyl alcohol to form 4-isopropoxybenzoic acid, which is then esterified with ethanol to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and minimal by-products. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-isopropoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4-isopropoxybenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 4-isopropoxybenzyl alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 4-isopropoxybenzoic acid

    Reduction: 4-isopropoxybenzyl alcohol

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Ethyl 4-isopropoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-isopropoxybenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release 4-isopropoxybenzoic acid and ethanol. The released acid can then interact with cellular targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-isopropoxybenzoate can be compared with other esters of benzoic acid, such as:

This compound is unique due to its specific combination of the ethyl ester and isopropoxy substituents, which confer distinct physical and chemical properties, making it suitable for specialized applications.

Properties

IUPAC Name

ethyl 4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-12(13)10-5-7-11(8-6-10)15-9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWWGIURLYRQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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